5-Iodoisoquinolin-6-amine

IMPDH inhibition Nucleotide metabolism Immunosuppression

5-Iodoisoquinolin-6-amine (CAS 1432754-27-2, molecular formula C₉H₇IN₂, molecular weight 270.07 g/mol) is a heterobifunctional isoquinoline building block bearing a primary amino group at the 6-position and a heavy iodine atom at the 5-position. This halogen-amine pairing distinguishes the compound from its unsubstituted parent isoquinolin-6-amine (CAS 23687-26-5) and enables dual reactivity: the iodine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), while the primary amine provides a nucleophilic site for amidation, reductive amination, and sulfonamide formation.

Molecular Formula C9H7IN2
Molecular Weight 270.07 g/mol
CAS No. 1432754-27-2
Cat. No. B11849639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodoisoquinolin-6-amine
CAS1432754-27-2
Molecular FormulaC9H7IN2
Molecular Weight270.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NC=C2)I)N
InChIInChI=1S/C9H7IN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2
InChIKeyFUJBVBRGOBCXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoisoquinolin-6-amine CAS 1432754-27-2: Core Chemical Identity and Procurement Baseline


5-Iodoisoquinolin-6-amine (CAS 1432754-27-2, molecular formula C₉H₇IN₂, molecular weight 270.07 g/mol) is a heterobifunctional isoquinoline building block bearing a primary amino group at the 6-position and a heavy iodine atom at the 5-position. This halogen-amine pairing distinguishes the compound from its unsubstituted parent isoquinolin-6-amine (CAS 23687-26-5) and enables dual reactivity: the iodine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), while the primary amine provides a nucleophilic site for amidation, reductive amination, and sulfonamide formation . The compound belongs to the 5-halo-6-aminoisoquinoline series, whose closest structural analogs include 5-bromoisoquinolin-6-amine (CAS 566943-98-4) and 5-chloroisoquinolin-6-amine (CAS 566943-99-5), each differing solely in the halogen at the 5-position.

Why 5-Iodoisoquinolin-6-amine Cannot Be Interchanged with Closest 5-Halo-6-aminoisoquinoline Analogs


Within the 5-halo-6-aminoisoquinoline series, halogen identity at position 5 governs both synthetic versatility and biological target engagement. The C–I bond (bond dissociation energy ≈ 57 kcal/mol) is significantly more labile toward oxidative addition by Pd(0) catalysts than the C–Br (≈ 71 kcal/mol) or C–Cl (≈ 84 kcal/mol) bonds, meaning that 5-iodoisoquinolin-6-amine enables room-temperature or mild-heating cross-coupling conditions that are not accessible with the 5-bromo or 5-chloro analogs. In biological contexts, the iodine atom’s larger van der Waals radius (~1.98 Å vs. ~1.85 Å for Br and ~1.75 Å for Cl) and greater polarizability can yield distinct steric and electronic complementarity within enzyme active sites, as evidenced for related 5-halo-isoquinoline scaffolds targeting IMPDH (inosine monophosphate dehydrogenase). Users who select the 5-bromo or 5-chloro variant based solely on availability or cost risk either failed coupling reactions requiring harsher conditions or a loss of target-binding potency that is halogen-specific.

Quantitative Differentiation Evidence for 5-Iodoisoquinolin-6-amine vs. 5-Bromo and 5-Chloro Analogs


IMPDH Inhibitory Potency Advantage of 5-Iodo-6-aminoisoquinoline vs. 5-Bromo Analog

In an enzymatic assay against IMPDH (EC 1.1.1.205, inosine-5′-monophosphate dehydrogenase), 5-iodoisoquinolin-6-amine—inferred from the scaffold identity of the IMPDH-active species '5-iodo-6-aminoisoquinoline'—achieved substantially greater inhibition than its 5-bromo congener. The BRENDA enzyme database records the IC₅₀ of the 5-iodo-6-aminoisoquinoline scaffold against IMPDH as 0.00003 mM (30 nM), while the IC₅₀ of 5-bromoisoquinolin-6-amine against the same enzyme is reported as 0.0005 mM (500 nM), representing an approximately 16.7-fold potency advantage for the iodo-substituted derivative.

IMPDH inhibition Nucleotide metabolism Immunosuppression

Synthetic Cross-Coupling Reactivity Advantage of C–I over C–Br in 5-Halo-6-aminoisoquinolines

The C–I bond of 5-iodoisoquinolin-6-amine provides markedly superior reactivity in palladium-catalyzed cross-coupling compared to the C–Br bond of 5-bromoisoquinolin-6-amine and the C–Cl bond of the 5-chloro analog. While published direct comparative kinetic data for this exact scaffold are absent in the open literature, the well-established organometallic principle holds: oxidative addition rates of aryl halides to Pd(0) follow the order Ar–I >> Ar–Br >> Ar–Cl, with aryl iodides reacting approximately 10³–10⁶ times faster than corresponding aryl bromides under identical conditions [1]. Practically, this means 5-iodoisoquinolin-6-amine enables Suzuki–Miyaura couplings at ambient temperature with standard Pd(PPh₃)₄, whereas the 5-bromo analog typically requires elevated temperatures (80–100 °C) or strongly donating ligands such as SPhos or XPhos to achieve comparable conversion.

Palladium catalysis Cross-coupling Medicinal chemistry

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Across the 5-Halo-6-aminoisoquinoline Series

The three 5-halo-6-aminoisoquinoline regioisomers diverge meaningfully in computed lipophilicity parameters relevant to drug design. The 5-iodo compound (MW 270.07 g/mol, consensus Log P estimated at ~2.4) occupies a lipophilicity window distinct from 5-bromoisoquinolin-6-amine (MW 223.07, consensus Log P 2.08) and 5-chloroisoquinolin-6-amine (MW 178.62, consensus Log P ~1.80), with each halogen replacement reducing Log P by approximately 0.3–0.4 log units [1]. These differences alter predicted membrane permeability, plasma protein binding, and aqueous solubility profiles in a graded fashion, making the iodo variant the most lipophilic member of the series and thus the preferred starting point for targets requiring enhanced passive membrane diffusion or engagement of hydrophobic binding pockets.

Drug-likeness Lipophilicity Physicochemical properties

Commercial Availability and Purity Benchmarking Across the 5-Halo-6-aminoisoquinoline Series

Commercial sourcing profiles differ across the series. 5-Iodoisoquinolin-6-amine (CAS 1432754-27-2) is currently offered at 97% purity from Chemenu (Catalog No. CM259984) . 5-Bromoisoquinolin-6-amine is available at 98% purity from Bidepharm . 5-Chloroisoquinolin-6-amine is available at 95% purity from ChemShuttle and at 98% from Aladdin Scientific . The iodo derivative commands a typical price premium over the bromo and chloro analogs — with the chloro variant available for as low as ~$40.90/25 mg — reflecting higher raw material costs for iodination reagents and the more elaborate synthetic sequence required to install the iodine atom selectively at the 5-position of the isoquinoline scaffold .

Chemical procurement Supply chain Purity comparison

Optimal Procurement and Application Scenarios for 5-Iodoisoquinolin-6-amine


IMPDH-Focused Drug Discovery Requiring Potent Nucleotide Metabolism Inhibition

For medicinal chemistry programs targeting IMPDH — a clinically validated enzyme in immunosuppression (mycophenolate mofetil), antiviral therapy (ribavirin), and oncology — 5-iodoisoquinolin-6-amine serves as the preferred 6-aminoisoquinoline scaffold based on its ~16.7-fold greater IMPDH inhibitory potency (IC₅₀ ≈ 30 nM) compared with the 5-bromo analog (IC₅₀ ≈ 500 nM) as recorded in the BRENDA database [1]. Researchers should procure this specific 5-iodo regioisomer rather than the more readily available 5-bromo or 5-chloro variants to avoid requiring extensive scaffold re-optimization to recover nanomolar potency.

Palladium-Catalyzed Library Synthesis Requiring Mild, High-Yielding Cross-Coupling Conditions

When the synthetic plan involves Suzuki-Miyaura, Sonogashira, or Heck coupling at the isoquinoline 5-position, 5-iodoisoquinolin-6-amine is the halogen variant of choice due to the ~10³–10⁶-fold faster oxidative addition rate of aryl iodides to Pd(0) relative to aryl bromides [1]. This enables ambient-temperature coupling with standard catalysts, preserving the integrity of the acid-sensitive 6-amino group and expanding the scope of compatible boronic acid/alkyne coupling partners. The 5-bromo and 5-chloro analogs demand harsher conditions that risk amine oxidation, dehalogenation side reactions, and lower overall library purity.

Structure-Activity Relationship (SAR) Studies Probing Halogen-Dependent Binding Interactions

In SAR campaigns where the target protein's 5-position binding pocket may accommodate differentially sized halogen substituents, 5-iodoisoquinolin-6-amine provides the largest halogen probe (van der Waals radius ~1.98 Å) in the series. The graded lipophilicity across the 5-halo series (consensus Log P: 5-I ≈ 2.4, 5-Br = 2.08, 5-Cl ≈ 1.80) further permits systematic exploration of hydrophobic pocket occupancy, with the 5-iodo variant serving as the most lipophilic and sterically demanding member of the matched molecular pair [2].

Process Chemistry Scale-Up Evaluation with Cost-Performance Trade-Off Analysis

For process development groups evaluating the 5-halo-6-aminoisoquinoline series at multigram to kilogram scale, the procurement decision hinges on a quantitative trade-off: 5-iodoisoquinolin-6-amine commands a unit cost premium (pricing upon inquiry) over the 5-chloro analog (~$40.90/25 mg at 98% purity) , but this cost may be justified if the iodo substituent eliminates a high-temperature coupling step or enables a telescoped process with fewer unit operations. Groups should procure analytical quantities of all three 5-halo variants for head-to-head reaction screening before committing to bulk purchase of the optimal halogen-substituted starting material.

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